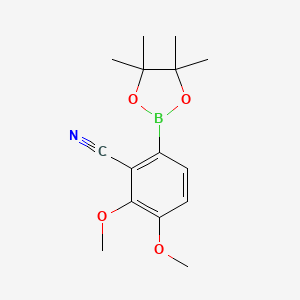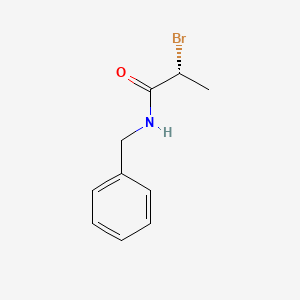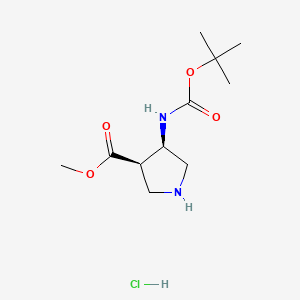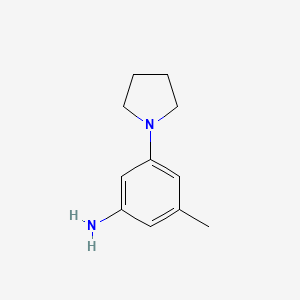![molecular formula C8H11ClO3 B13900771 Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .
Comparaison Avec Des Composés Similaires
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)oxirane-2-carboxylate: Similar in structure but contains an oxirane ring instead of an oxolane ring.
Methyl 2-(chloromethyl)oxetane-2-carboxylate: Contains an oxetane ring, which is a four-membered ring with one oxygen atom.
The uniqueness of this compound lies in its five-membered oxolane ring, which imparts different chemical reactivity and stability compared to its analogs .
Propriétés
Formule moléculaire |
C8H11ClO3 |
|---|---|
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate |
InChI |
InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3 |
Clé InChI |
MCWLBTQHLRPUPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C1CCC(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


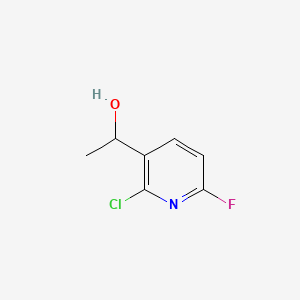
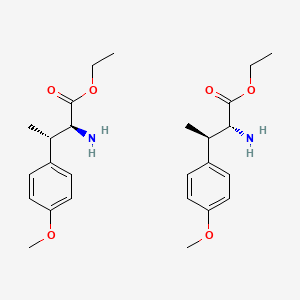


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
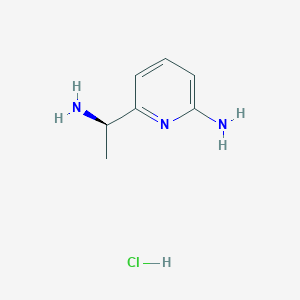
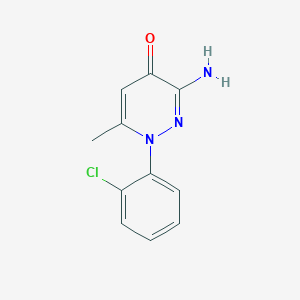
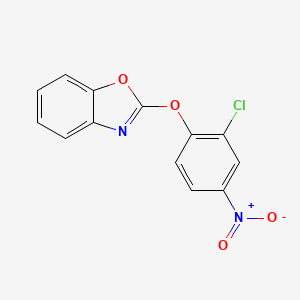
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
